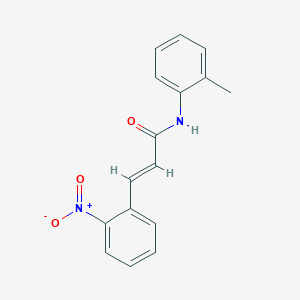![molecular formula C31H33N3O5 B15016768 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide](/img/structure/B15016768.png)
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutane ring, a morpholine moiety, and a hydrazide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable hydrazide under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then reacted with a cyclobutane derivative and morpholine-4-carbonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oximes, nitriles
Reduction: Hydrazine derivatives
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the morpholine moiety may interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar methoxy groups at the 3 and 4 positions.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE is unique due to its combination of a cyclobutane ring, morpholine moiety, and hydrazide group
Eigenschaften
Molekularformel |
C31H33N3O5 |
|---|---|
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C31H33N3O5/c1-37-24-14-13-21(19-25(24)38-2)20-32-33-30(35)28-26(22-9-5-3-6-10-22)29(27(28)23-11-7-4-8-12-23)31(36)34-15-17-39-18-16-34/h3-14,19-20,26-29H,15-18H2,1-2H3,(H,33,35)/b32-20+ |
InChI-Schlüssel |
NXOMYIBQQXCOAI-UZWMFBFFSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)N4CCOCC4)C5=CC=CC=C5)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)N4CCOCC4)C5=CC=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15016688.png)
![N-(4-chlorophenyl)-4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B15016689.png)
![4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B15016706.png)

![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15016717.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15016719.png)
![4-bromo-2-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B15016721.png)
![4,4'-oxybis{N-[4-(octyloxy)phenyl]benzamide}](/img/structure/B15016723.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B15016740.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B15016743.png)

![2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B15016747.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B15016751.png)
![1-{4-[(Z)-(4-fluorophenyl)(2-phenylhydrazinylidene)methyl]phenyl}piperidine](/img/structure/B15016761.png)
